molecular formula C16H17N5O3 B2364751 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide CAS No. 900011-28-1

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2364751
CAS No.: 900011-28-1
M. Wt: 327.344
InChI Key: KBPAMGCKAXKJLO-UHFFFAOYSA-N
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Description

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological and pharmacological activities, particularly in the field of medicinal chemistry.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolopyrimidines depends on their specific structure and the target they interact with. Some pyrazolopyrimidines have been found to have anticancer, antiviral, and antimicrobial activities .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its structure for better activity or selectivity, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . Another method involves ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of ultrasonic-assisted synthesis and polyphosphoric acid-mediated condensation reactions suggest scalable and efficient routes for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-11-3-2-4-12(7-11)19-14(23)9-20-10-17-15-13(16(20)24)8-18-21(15)5-6-22/h2-4,7-8,10,22H,5-6,9H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPAMGCKAXKJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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